(R)-Styrene oxide chemical properties and structure
(R)-Styrene oxide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
(R)-Styrene oxide, a chiral epoxide, serves as a critical building block in asymmetric synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Its unique structure, featuring a strained three-membered oxirane ring attached to a phenyl group, imparts significant reactivity, making it a versatile intermediate for introducing chirality and functionalizing molecules. This document provides an in-depth overview of its chemical properties, structure, and key experimental applications.
Core Chemical and Physical Properties
(R)-Styrene oxide is the (R)-enantiomer of phenyloxirane.[1][2] Its physical and chemical characteristics are fundamental to its application in controlled chemical synthesis.
| Property | Value | Citations |
| IUPAC Name | (2R)-2-phenyloxirane | [2] |
| Synonyms | (R)-(+)-Styrene oxide, (R)-Phenyloxirane, (R)-Phenylethylene oxide | [1][2] |
| CAS Number | 20780-53-4 | [1][3] |
| Molecular Formula | C₈H₈O | [1][3] |
| Molecular Weight | 120.15 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Melting Point | -37 °C | |
| Boiling Point | 194 °C (at 760 mmHg); 89-90 °C (at 23 mmHg) | |
| Density | 1.051 g/mL at 25 °C | |
| Solubility | Insoluble in water; Soluble in chloroform (B151607) and other organic solvents. | |
| Optical Rotation | [α]20/D +33° (neat) | |
| Refractive Index | n20/D 1.534 (lit.) | |
| Enantiomeric Purity | Typically >97% ee (GLC) |
Structural and Spectroscopic Data
The structure of (R)-Styrene oxide is characterized by a phenyl group attached to a chiral epoxide ring.
SMILES: C1O[C@@H]1c2ccccc2 InChI: 1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/t8-/m0/s1
¹H NMR Spectroscopy: A representative ¹H NMR spectrum shows distinct signals for the protons of the epoxide ring and the phenyl group.[4][5]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[6][7]
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in (R)-Styrene oxide.[2][8][9]
Mass Spectrometry: Mass spectral data confirms the molecular weight of (R)-Styrene oxide.[2][10]
Key Experimental Protocols
Asymmetric Synthesis via Jacobsen Epoxidation
The Jacobsen epoxidation is a widely used method for the enantioselective synthesis of epoxides from prochiral olefins. For the synthesis of (R)-Styrene oxide, the (R,R)-enantiomer of the salen-manganese catalyst is typically employed.
Methodology:
-
Catalyst Preparation: The Jacobsen catalyst, [N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino]manganese(III) chloride, is prepared from the corresponding salen ligand and a manganese(II) salt, followed by oxidation.[11]
-
Epoxidation Reaction:
-
To a solution of styrene (B11656) in a suitable solvent (e.g., dichloromethane), the (R,R)-Jacobsen's catalyst (typically 1-5 mol%) is added.[12]
-
The mixture is cooled, and a terminal oxidant, such as aqueous sodium hypochlorite (B82951) (bleach) buffered with a phosphate (B84403) buffer, is added slowly while stirring vigorously.[12][13]
-
The reaction progress is monitored by TLC or GC.
-
-
Work-up and Purification:
-
Upon completion, the organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica (B1680970) gel to yield pure (R)-Styrene oxide.[13]
-
Figure 1. Workflow for the asymmetric synthesis of (R)-Styrene oxide.
Determination of Enantiomeric Excess (ee)
Ensuring the enantiopurity of (R)-Styrene oxide is crucial for its applications. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods for this analysis.
Chiral GC Methodology: [14]
-
Column: A chiral capillary column, such as Agilent CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[14]
-
Carrier Gas: Hydrogen or Helium.
-
Temperature Program: An isothermal or temperature-programmed method is developed to achieve baseline separation of the (R)- and (S)-enantiomers. For example, an isothermal temperature of 80°C can be used.[14]
-
Detector: Flame Ionization Detector (FID).
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: ee (%) = [((R) - (S)) / ((R) + (S))] * 100.
Chiral HPLC Methodology: [15][16]
-
Column: Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.
-
Mobile Phase: A mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is typically used in normal-phase mode.
-
Flow Rate: A flow rate of around 1.0 mL/min is common.
-
Detector: UV detector set at a wavelength where styrene oxide absorbs (e.g., 254 nm).
-
Analysis: Similar to GC, the ee is determined by the relative areas of the two enantiomer peaks.
Chemical Reactivity: Nucleophilic Ring-Opening
The high ring strain of the epoxide makes (R)-Styrene oxide susceptible to ring-opening reactions by a wide range of nucleophiles. These reactions are highly regioselective and stereospecific, proceeding via an Sₙ2 mechanism.
General Principles:
-
Basic/Neutral Conditions: Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide ring.[17]
-
Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted (benzylic) carbon, which can better stabilize the partial positive charge that develops in the transition state.[17]
Ring-Opening with Amines
The reaction of (R)-Styrene oxide with amines yields chiral β-amino alcohols, which are valuable intermediates in pharmaceutical synthesis.
-
A solution of (R)-Styrene oxide and the desired amine (aromatic or aliphatic) is prepared, often under solvent-free conditions or in a suitable solvent.[18][19]
-
The reaction can be catalyzed by a Lewis acid (e.g., YCl₃) or a solid acid catalyst (e.g., graphite (B72142) oxide) to enhance the reaction rate and selectivity.[18][19]
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The product is then isolated and purified, typically by chromatography. The nucleophilic attack generally occurs at the benzylic carbon.[19]
Figure 2. Nucleophilic ring-opening of (R)-Styrene oxide with an amine.
Safety and Toxicology
(R)-Styrene oxide is considered a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is harmful in contact with skin and toxic if inhaled.[13][14] It causes serious eye and skin irritation and may cause an allergic skin reaction.[13][14] It is also suspected of causing genetic defects and is classified as a probable human carcinogen (Group 2A) by IARC.[20]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Keep away from heat, sparks, and open flames.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like acids and bases.[13] Refrigeration is often recommended.[13]
-
Toxicity: (R)-Styrene oxide is generally found to be more toxic than its (S)-enantiomer.[8] It is a metabolite of styrene and can cause damage to organs, particularly the liver, through prolonged or repeated exposure.[18]
This guide provides a foundational understanding of (R)-Styrene oxide for professionals in chemical research and drug development. Due to its hazardous nature, all experimental work should be conducted with strict adherence to safety protocols as outlined in the relevant Safety Data Sheets (SDS).
References
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- 3. (R)-Styrene oxide | 20780-53-4 [chemicalbook.com]
- 4. (R)-Styrene oxide(20780-53-4) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Styrene oxide(96-09-3) 13C NMR spectrum [chemicalbook.com]
- 7. hmdb.ca [hmdb.ca]
- 8. Styrene Oxide | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Styrene oxide(96-09-3) IR Spectrum [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. uma.es [uma.es]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. jsynthchem.com [jsynthchem.com]
- 18. mdpi.com [mdpi.com]
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